Ethyl N-(2,4-dinitrophenoxy)acetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2,4-dinitrophenoxy)ethanimidate is an organic compound with the chemical formula C10H11N3O6. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol . This compound is primarily used as a reagent in organic chemistry for the synthesis of other compounds, including pesticides, pharmaceuticals, and dyes .
Preparation Methods
The preparation of Ethyl N-(2,4-dinitrophenoxy)acetimidate can be carried out through the following steps :
Reacting 2,4-dinitrophenol with ethyl acetate: This reaction generates 2,4-dinitrophenoxyethyl acetate.
Reacting ethyl 2,4-dinitrophenoxyacetate with ethyl imide: This step produces this compound.
Chemical Reactions Analysis
Ethyl N-(2,4-dinitrophenoxy)ethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl N-(2,4-dinitrophenoxy)ethanimidate has several scientific research applications, including :
Chemistry: It is used as a reagent in organic synthesis to create various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: The compound is used in the production of pesticides and dyes.
Mechanism of Action
The mechanism by which Ethyl N-(2,4-dinitrophenoxy)acetimidate exerts its effects involves its interaction with molecular targets and pathways. The compound’s nitro groups can participate in redox reactions, affecting cellular processes. Additionally, its structure allows it to act as a nucleophile or electrophile in various chemical reactions, influencing the synthesis of other compounds .
Comparison with Similar Compounds
Ethyl N-(2,4-dinitrophenoxy)ethanimidate can be compared with other similar compounds, such as :
Ethyl N-(2,4-dinitrophenoxy)acetimidate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Ethyl N-(2,4-dinitrophenoxy)thioacetate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Properties
Molecular Formula |
C10H11N3O6 |
---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
ethyl N-(2,4-dinitrophenoxy)ethanimidate |
InChI |
InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3 |
InChI Key |
UVBZLMGBNXCYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.